
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various formats such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis.科学研究应用
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has combined experimental and theoretical studies to explore their molecular structures and properties. These compounds have been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing a comprehensive understanding of their molecular frameworks and electronic transitions (S. Viveka et al., 2016).
Coordination Chemistry and Metal Organic Frameworks (MOFs)
Pyrazole derivatives have been utilized as ligands in the synthesis of coordination polymers and MOFs. These structures exhibit unique properties suitable for applications in catalysis, gas storage, and separation processes. The synthesis and structural diversity of metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrate the versatility of pyrazole derivatives in forming complex structures with potential technological applications (M. Cheng et al., 2017).
Synthesis and Applications in Organic Chemistry
The synthesis and functionalization of pyrazole derivatives have been a significant area of research, focusing on developing novel compounds with potential applications in drug development, agrochemicals, and organic materials. Studies on the synthesis of acylamides using substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia explore the chemical versatility of pyrazole derivatives in creating compounds with varied biological activities (A. Yue et al., 2010).
Nonlinear Optical (NLO) Materials
Pyrazole derivatives have been investigated for their potential as NLO materials, which are crucial for applications in optical limiting, telecommunications, and information processing. The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their evaluation for optical nonlinearity underscore the importance of pyrazole derivatives in the development of advanced optical materials (B. Chandrakantha et al., 2013).
安全和危害
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
未来方向
This involves a discussion of potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.
Please note that the availability of this information depends on the extent of research conducted on the compound. For a less-studied compound, some of this information might not be available. For a more comprehensive analysis, you may want to consult a chemistry professional or a relevant research database.
属性
IUPAC Name |
3-(4-ethylphenyl)-1-(2-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-8-10-15(11-9-14)18-16(19(22)23)12-21(20-18)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVUCMSCGKUEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

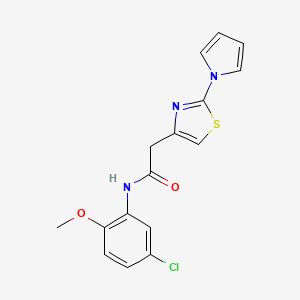
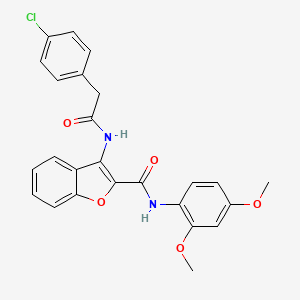
![N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2921715.png)
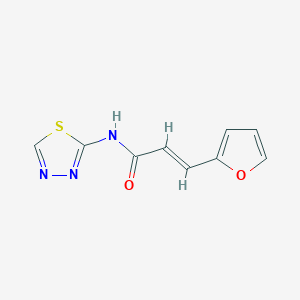
![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)
![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2921721.png)
![3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B2921723.png)
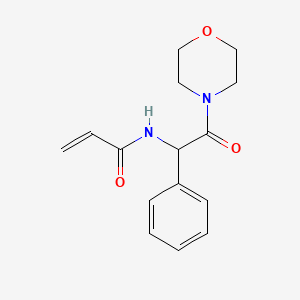
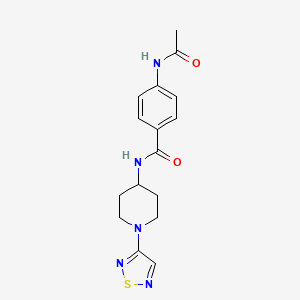
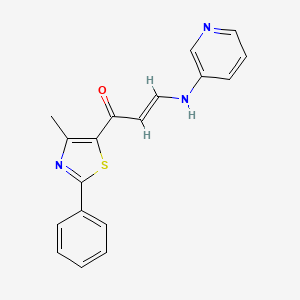
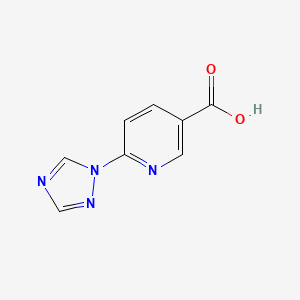
![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2921731.png)
![N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921732.png)